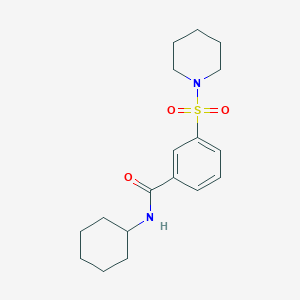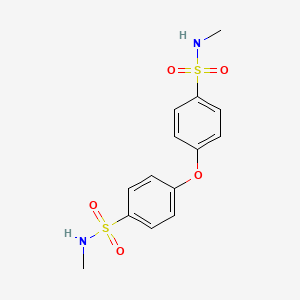![molecular formula C15H12BrNO3S B3445412 [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid](/img/structure/B3445412.png)
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid
説明
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid, also known as BPTA, is a thioester compound that has gained attention in recent years for its potential applications in scientific research. BPTA has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
科学的研究の応用
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has been used in a variety of scientific research applications. One of its primary uses is as a reagent for the detection of cysteine residues in proteins. [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid reacts with cysteine residues to form a thioester linkage, which can be detected through mass spectrometry. This method has been used to study protein-protein interactions and protein structure.
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has also been used as a tool for studying protein acylation. Acylation is a post-translational modification that involves the addition of an acyl group to a protein. [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid can be used to selectively label acylated proteins, allowing for the identification and quantification of acylated proteins in complex mixtures.
作用機序
The mechanism of action of [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid involves the formation of a thioester linkage with cysteine residues in proteins. This linkage can alter the biochemical and physiological properties of the protein, leading to changes in protein function. [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has also been shown to interact with other amino acid residues, such as lysine and histidine, although the exact mechanism of these interactions is not well understood.
Biochemical and Physiological Effects:
[(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its role in protein acylation and cysteine detection, [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression through the removal of acetyl groups from histone proteins. This inhibition can lead to changes in gene expression patterns and has potential applications in cancer therapy.
実験室実験の利点と制限
One of the primary advantages of using [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid in lab experiments is its specificity for cysteine residues. This specificity allows for the selective labeling and detection of cysteine-containing proteins, which can be difficult to study using other methods. However, the reactivity of [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid with cysteine residues can also limit its use in certain applications, as it may interfere with the function of the protein being studied.
将来の方向性
There are many potential future directions for the use of [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid in scientific research. One area of interest is the development of new methods for protein acylation detection and quantification. [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has shown promise in this area, but further research is needed to optimize its use.
Another potential future direction is the development of [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid-based therapies for cancer. The inhibition of HDACs by [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid has shown promise in preclinical studies, and further research is needed to determine if this approach could be effective in treating cancer in humans.
Overall, [(3-{[(4-bromophenyl)amino]carbonyl}phenyl)thio]acetic acid is a promising tool for scientific research with a wide range of potential applications. Its specificity for cysteine residues and ability to interact with other amino acid residues make it a versatile tool for studying a variety of biological processes.
特性
IUPAC Name |
2-[3-[(4-bromophenyl)carbamoyl]phenyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S/c16-11-4-6-12(7-5-11)17-15(20)10-2-1-3-13(8-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMNDVECJMYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)O)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5210767 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B3445330.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3445343.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3445369.png)

![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3445374.png)



![4-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}benzoic acid](/img/structure/B3445408.png)


![3-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3445423.png)
![3-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3445444.png)